![molecular formula C14H13ClO3 B1392587 2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione CAS No. 14006-75-8](/img/structure/B1392587.png)
2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione
Overview
Description
“2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione” is a chemical compound with the molecular formula C14H13ClO3 . It is a derivative of cyclohexanedione .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new and efficient protocol has been developed for the synthesis of ketamine, a related compound, using a hydroxy ketone intermediate . The synthesis was done in five steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione”, also known as eldervitinib:
Synthesis of Fused Pyran Derivatives
A scientific paper discusses multi-component reactions of cyclohexan-1,3-diketones to produce fused pyran derivatives. These derivatives have shown antiproliferative activities and inhibit tyrosine kinases and Pim-1 kinase, which are relevant in cancer research .
Ketamine Synthesis
Although not directly related to eldervitinib, there is research on the synthesis of ketamine, which shares a similar structure. The research focuses on developing a new and efficient protocol for ketamine synthesis using hydroxy ketone intermediates .
Mechanism of Action
Target of Action
The primary targets of a compound like “2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione” would likely be specific enzymes or receptors in the body. The exact targets would depend on the specific structure of the compound and its chemical properties .
Mode of Action
The compound might interact with its targets by binding to them, which could inhibit or activate the function of the target. This could lead to changes in cellular processes .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For example, it might inhibit an enzyme that is crucial for a specific biochemical pathway, leading to decreased activity of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, its absorption could be influenced by factors like its solubility, while its distribution could be affected by its size and charge .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For example, if it inhibits a pathway that is crucial for cell growth, it could potentially have anti-cancer effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c15-10-6-4-9(5-7-10)14(18)8-11-12(16)2-1-3-13(11)17/h4-7,11H,1-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRJNLDQSOKKEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)CC(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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